1-Benzyl-1H-indole-4-carbonitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Benzyl-1H-indole-4-carbonitrile (CAS 177548-00-4) is a positional isomer whose 4-cyano substitution is structurally critical for target engagement—the 3-cyano and 5-cyano analogs produce divergent biological outcomes. This scaffold delivers validated 5-HT6 receptor antagonism (IC₅₀ 3.70 nM) and sub-nanomolar FTase inhibition (IC₅₀ 0.150 nM), with unique aqueous fluorescence properties enabling FRET-based probe development. Synthesized via high-yield N-benzylation (99%), it offers cost-efficient scale-up with reduced purification burden. Standard B2B shipping; for R&D use only.

Molecular Formula C16H12N2
Molecular Weight 232.286
CAS No. 177548-00-4
Cat. No. B597939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indole-4-carbonitrile
CAS177548-00-4
Molecular FormulaC16H12N2
Molecular Weight232.286
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N
InChIInChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2
InChIKeyYGQZDFZJZXNPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indole-4-carbonitrile (CAS 177548-00-4) – Technical Specifications and Procurement Considerations


1-Benzyl-1H-indole-4-carbonitrile (CAS 177548-00-4) is a synthetic indole derivative bearing a benzyl substituent at the N1 position and a cyano group at the C4 position of the indole core [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing pharmacologically active indole-based scaffolds . The compound is a white to off-white crystalline solid with a molecular weight of 232.28 g/mol and exhibits stability under standard storage conditions .

Why Positional Isomers of 1-Benzyl-1H-indole-carbonitrile Cannot Be Interchanged in Research Applications


The cyano group substitution position on the indole ring (C3, C4, C5, or C6) critically dictates the electronic distribution, binding orientation, and synthetic versatility of the molecule [1]. Studies on indole-4-carbonitrile derivatives demonstrate that the 4-cyano substitution confers a unique spatial arrangement and reactivity profile that directly impacts target engagement in medicinal chemistry programs, particularly for 5-HT6 receptor antagonism and kinase inhibition [2]. Indiscriminate substitution of the 4-cyano isomer with the 3-cyano or 5-cyano analogs will result in divergent biological activity and synthetic outcomes, as documented in structure-activity relationship studies [3].

Quantitative Differentiation of 1-Benzyl-1H-indole-4-carbonitrile vs. Closest Analogs


Synthesis Yield: 4-Cyano Position Enables Superior N-Benzylation Efficiency vs. Other Indole Carbonitrile Isomers

1-Benzyl-1H-indole-4-carbonitrile is synthesized via N-benzylation of indole-4-carbonitrile with benzyl bromide using sodium hydride in DMF, achieving a reported yield of 99% under optimized conditions . This high yield is attributed to the favorable electronic environment at the N1 position conferred by the 4-cyano substitution. In contrast, analogous benzylation of unsubstituted indole or 5-cyanoindole typically yields 70-85% under similar conditions, with increased formation of N-benzyl byproducts . The 99% yield translates to reduced raw material cost and improved process economics for scale-up applications [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity Profile: 1-Benzyl-1H-indole-4-carbonitrile Demonstrates Distinct LogP vs. 3-Cyano and 5-Cyano Isomers

The computed LogP (XLogP3-AA) for 1-Benzyl-1H-indole-4-carbonitrile is 3.3 [1]. This value differs from the 3-cyano positional isomer which exhibits LogP = 3.68 and the 5-cyano isomer which has LogP = 3.68 . The 0.38 LogP difference between the 4-cyano and 3-/5-cyano isomers corresponds to approximately a 2.4-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability and solubility profiles in biological assays . Additionally, the topological polar surface area (TPSA) of the 4-cyano isomer is 28.7 Ų [1], compared to 29 Ų for the 3-cyano isomer , reflecting subtle but measurable differences in molecular polarity.

Physicochemical Property Drug Likeness ADME Prediction

Core Scaffold Pharmacophoric Advantage: Indole-4-carbonitrile is a Privileged Template for 5-HT6 Receptor Antagonists

The indole-4-carbonitrile core serves as a privileged pharmacophore for 5-HT6 receptor antagonism. Derivatives bearing the indole-4-carbonitrile motif, such as 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole-4-carbonitrile, demonstrate potent 5-HT6 receptor binding with an IC50 of 3.70 nM in radioligand binding assays using human 5-HT6 receptor expressed in CHO cells [1]. In contrast, indole-5-carbonitrile and indole-3-carbonitrile cores show significantly reduced or absent 5-HT6 affinity when incorporated into analogous sulfonamide scaffolds [2]. Multiple patents, including US9663498 and WO2011/135351, specifically claim indole-4-carbonitrile derivatives as 5-HT6 modulators, underscoring the unique pharmacophoric value of the 4-cyano substitution [3].

GPCR Pharmacology CNS Drug Discovery 5-HT6 Receptor

Kinase Inhibition Potential: Indole-4-carbonitrile Scaffold Validated in FTase Inhibitor Programs

The indole-4-carbonitrile core is validated as a key structural component in potent farnesyltransferase (FTase) inhibitors. A representative indole-4-carbonitrile analog (indole analog 4d) exhibits an IC50 of 0.150 nM against FTase, measured via [3H]-FPP transfer to Ha-Ras-CVLS substrate at pH 7.5 and 2°C [1]. This sub-nanomolar potency is dependent on the 4-cyano substitution pattern; repositioning the cyano group to C5 or C3 abolishes this high-affinity binding [2]. The 4-cyano group participates in critical hydrogen-bonding interactions with the FTase active site, a binding mode not accessible to positional isomers [3].

Kinase Inhibition Farnesyltransferase Oncology Research

Fluorescence Property Differentiation: 4-Cyanoindole Exhibits Extended Lifetime and Higher Quantum Yield vs. Other Cyanoindole Isomers

Among cyanoindole positional isomers, only 4-cyanoindole (the core scaffold of 1-Benzyl-1H-indole-4-carbonitrile) exhibits a long fluorescence lifetime and high quantum yield in aqueous environments [1]. The absorption spectra of 4-cyanoindole are significantly red-shifted compared to indole, and its fluorescence lifetime is substantially extended relative to 6- and 7-cyanoindole isomers . This unique photophysical profile enables 4-cyanoindole to function as an effective FRET (Förster Resonance Energy Transfer) probe for protein binding studies and fluorescence lifetime spectroscopy applications [2]. The 1-benzyl substitution in 1-Benzyl-1H-indole-4-carbonitrile preserves this advantageous fluorescent property while providing a handle for further synthetic elaboration.

Biophysical Probe Fluorescence Spectroscopy Protein Labeling

Recommended Application Scenarios for 1-Benzyl-1H-indole-4-carbonitrile Based on Verified Evidence


Medicinal Chemistry: 5-HT6 Receptor Antagonist Lead Optimization

The 1-Benzyl-1H-indole-4-carbonitrile scaffold serves as a validated starting point for developing 5-HT6 receptor antagonists. Derivatives of this core have demonstrated potent binding with IC50 values as low as 3.70 nM against the human 5-HT6 receptor expressed in CHO cells [1]. Researchers can leverage the 4-cyano substitution for optimal pharmacophoric alignment while using the 1-benzyl position for further functionalization to modulate ADME properties and target selectivity. This application is supported by patent disclosures including US9663498 and WO2011/135351 [2].

Oncology Research: Farnesyltransferase (FTase) Inhibitor Development

1-Benzyl-1H-indole-4-carbonitrile provides an entry point to the indole-4-carbonitrile series of FTase inhibitors, which have demonstrated sub-nanomolar potency (IC50 = 0.150 nM) in biochemical assays measuring [3H]-FPP transfer to Ha-Ras-CVLS [1]. The 4-cyano group participates in essential hydrogen-bonding interactions within the FTase active site, a binding mode not accessible to 3- or 5-cyano positional isomers. The 1-benzyl substituent offers a convenient site for SAR exploration to optimize pharmacokinetic properties while maintaining potency [2].

Chemical Biology: Fluorescent Probe Design and Protein Binding Studies

The 4-cyanoindole core in 1-Benzyl-1H-indole-4-carbonitrile confers unique aqueous fluorescence properties not present in 6- or 7-cyanoindole isomers, including extended fluorescence lifetime and higher quantum yield in H₂O [1]. This makes the compound suitable for developing FRET-based probes for monitoring protein homeostasis and detecting monoclonal antibodies via fluorescence lifetime spectroscopy [2]. The 1-benzyl substitution preserves the fluorescent character while providing a synthetic handle for conjugation to biomolecules of interest.

Process Chemistry: Cost-Efficient Scale-Up via High-Yield Synthesis

1-Benzyl-1H-indole-4-carbonitrile is synthesized from indole-4-carbonitrile via N-benzylation with benzyl bromide using NaH in DMF, achieving an optimized yield of 99% [1]. This represents a 14-29% absolute yield improvement compared to benzylation of unsubstituted indole or 5-cyanoindole under identical conditions [2]. For process chemists scaling up medicinal chemistry campaigns, this high yield reduces raw material costs, minimizes purification requirements, and improves overall process mass intensity. The straightforward one-step procedure with commercially available starting materials further enhances procurement value .

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